molecular formula C16H15ClO2 B7792758 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoicacid

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoicacid

Cat. No.: B7792758
M. Wt: 274.74 g/mol
InChI Key: PMJKCHLLQFYGJA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid is a substituted propanoic acid derivative featuring a 4-chlorophenyl group, a methyl group, and a phenyl group attached to the central carbon backbone.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methyl-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-16(15(18)19,11-12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJKCHLLQFYGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a Michael addition with methyl acrylate, followed by hydrolysis and decarboxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related chlorophenyl-substituted carboxylic acids:

Compound Name Molecular Formula Substituents Key Structural Differences
2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid C₁₆H₁₅ClO₂ 4-Chlorophenyl, methyl, phenyl at C2 and C3 Branched chain with dual aromatic groups
2-(4-Chlorophenyl)propanoic acid C₉H₉ClO₂ 4-Chlorophenyl at C2 Linear chain, no additional methyl or phenyl groups
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀ClFO₂ 4-Chloro-2-fluorophenyl, methyl at C2 Fluorine substitution; lacks the C3 phenyl group
4-Chloro-α-methylphenylacetic acid C₉H₉ClO₂ 4-Chlorophenyl, methyl at α-carbon (acetic acid backbone) Shorter backbone (acetic acid vs. propanoic acid)

Physicochemical Properties

Key properties are compared below:

Property 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid* 2-(4-Chlorophenyl)propanoic acid 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid
Molecular Weight ~286.75 g/mol† 184.62 g/mol 216.64 g/mol
pKa Estimated ~4.0–4.5‡ 4.2–4.5 (typical for aryl acids) 3.99
LogP (Lipophilicity) ~4.5 (predicted) 2.53 2.8–3.0 (predicted)
Solubility Low in water; soluble in organic solvents Similar Similar

*Predicted values based on structural analogs.
†Calculated from molecular formula.
‡Inferred from related carboxylic acids .

Pharmacological and Industrial Relevance

  • Biological Activity : Chlorophenyl-substituted acids often exhibit herbicidal (e.g., auxin-like activity in ) or anti-inflammatory effects. The dual aromatic groups in the target compound may enhance receptor binding affinity compared to simpler analogs .
  • Stereochemical Impact: Enantiomers (e.g., (S)-2-(4-chlorophenyl)propanoic acid in ) show chirality-dependent activity, implying that the target compound’s stereochemistry could critically influence its efficacy .

Biological Activity

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid
  • Molecular Formula : C16H15ClO2
  • Molecular Weight : 274.75 g/mol

Anti-inflammatory Properties

Research indicates that 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid exhibits significant anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation. Inhibition of COX results in reduced levels of inflammatory mediators, leading to alleviation of pain and swelling.

Analgesic Effects

The compound has also been studied for its analgesic properties. In various animal models, it has shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect is believed to be mediated through both peripheral and central mechanisms, including modulation of pain pathways in the central nervous system.

Table 1: Summary of Biological Activities

Activity TypeMechanismStudy Reference
Anti-inflammatoryCOX inhibition
AnalgesicCentral and peripheral modulation
AntimicrobialInhibition of bacterial enzymes
AntioxidantScavenging free radicals

Case Study: Analgesic Efficacy in Animal Models

In a study conducted on rodents, 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid was administered at varying doses to evaluate its analgesic effects. Results indicated a dose-dependent reduction in pain response measured by the tail-flick test. The compound demonstrated significant analgesia at doses comparable to ibuprofen, suggesting its potential as an effective pain reliever.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are critical. Toxicological studies indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal adverse effects observed in long-term studies. However, further research is necessary to fully understand its pharmacokinetics and potential toxicity in humans.

Q & A

Q. What experimental designs resolve contradictions in reported spectral data or physicochemical properties?

  • Methodological Answer : Perform collaborative ring trials using standardized protocols (e.g., USP-NF guidelines) to harmonize melting point or solubility data. For spectral discrepancies, use deuterated solvents and internal standards (e.g., TMS) across labs. Publish raw datasets in open repositories for transparency .

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